![molecular formula C14H18ClNO3 B2732297 2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide CAS No. 2411296-15-4](/img/structure/B2732297.png)
2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide
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Description
The compound is a benzofuran derivative. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s often used as a scaffold in drug discovery due to its wide array of biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzofuran core, which is a system of fused benzene and furan rings. It also appears to have a methoxy group (OCH3) and a chloro group (Cl) attached to the benzofuran ring .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzofuran derivatives generally have good bioavailability .Future Directions
properties
IUPAC Name |
2-chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10-5-12(18-3)11(6-13(10)19-8)7-16-14(17)9(2)15/h5-6,8-9H,4,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIBRDKDRUDYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)CNC(=O)C(C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide |
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